![molecular formula C10H8Cl2N2O2 B2512479 1-[(3,5-Dichlorophenyl)methyl]imidazolidine-2,4-dione CAS No. 2408971-25-3](/img/structure/B2512479.png)
1-[(3,5-Dichlorophenyl)methyl]imidazolidine-2,4-dione
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Overview
Description
1-[(3,5-Dichlorophenyl)methyl]imidazolidine-2,4-dione is a chemical compound with the CAS Number: 2408971-25-3 . It has a molecular weight of 259.09 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(3,5-dichlorobenzyl)-1H-imidazole-2,4-diol . The InChI code for this compound is 1S/C10H8Cl2N2O2/c11-7-1-6(2-8(12)3-7)4-14-5-9(15)13-10(14)16/h1-3,5,15H,4H2,(H,13,16) .Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . It has a molecular weight of 259.09 .Scientific Research Applications
- Anticonvulsant Properties : Researchers have explored the anticonvulsant effects of this compound. Its ability to modulate neuronal activity may hold promise for treating epilepsy and related disorders .
- Analgesic Potential : Investigations suggest that it could serve as an analgesic agent due to its interactions with pain receptors .
- Anti-Inflammatory Activity : The compound’s anti-inflammatory properties may contribute to novel drug development for inflammatory conditions .
- Flavor Enhancer : Some derivatives of this compound exhibit flavor-enhancing properties. They are used in the food industry to improve taste profiles .
- Building Block for Organic Synthesis : Researchers utilize it as a precursor in the synthesis of more complex molecules. Its unique structure allows for diverse modifications and functionalizations .
- Pesticide Development : Investigations explore its potential as a pesticide or insecticide due to its structural features and biological activity .
- Luminescent Properties : Some derivatives exhibit fluorescence or phosphorescence. Researchers investigate their use in optoelectronic devices, sensors, and imaging applications .
- Enzyme Inhibitors : The compound’s interaction with enzymes has been studied. It may serve as an enzyme inhibitor in biochemical assays and drug discovery .
Medicinal Chemistry and Drug Development
Flavor and Fragrance Industry
Materials Science and Organic Synthesis
Agrochemicals and Pest Control
Photophysics and Optoelectronics
Biological Studies and Enzyme Inhibition
Safety and Hazards
The compound has been labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is likely that the compound interacts with its targets through a variety of interactions such as hydrogen bonds, π–π stacking, and hydrophobic interactions .
Biochemical Pathways
Similar compounds have been reported to be involved in various biological activities, including antimicrobial, antifungal, antithyroid, antioxidant, cardiotonic, antihypertensive, dopamine β-hydroxylase (dbh) inhibitory and anti-hiv properties .
Result of Action
Similar compounds have been reported to exhibit a variety of biological activities .
properties
IUPAC Name |
1-[(3,5-dichlorophenyl)methyl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2O2/c11-7-1-6(2-8(12)3-7)4-14-5-9(15)13-10(14)16/h1-3H,4-5H2,(H,13,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRSGXXBICZZPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N1CC2=CC(=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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